
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process would include steps such as halogenation, formylation, and methoxylation under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3-carboxylic acid, 7-fluoro-5-methoxy-
Reduction: 1H-Indole-3-methanol, 7-fluoro-5-methoxy-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1H-Indole-3-carboxaldehyde: Lacks the fluorine and methoxy groups, making it less versatile in certain chemical reactions.
7-Fluoro-1H-indole-3-carboxaldehyde: Similar but lacks the methoxy group, which may affect its biological activity.
5-Methoxy-1H-indole-3-carboxaldehyde: Similar but lacks the fluorine group, which may influence its reactivity and stability.
Uniqueness: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity. These functional groups can also influence its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
1227580-91-7 |
|---|---|
Fórmula molecular |
C10H8FNO2 |
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
7-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |
Clave InChI |
YLQLRFVXUBZLDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)F)NC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



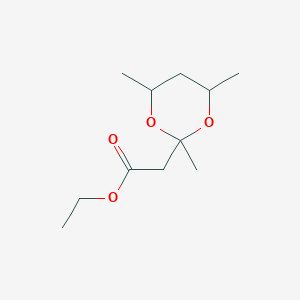




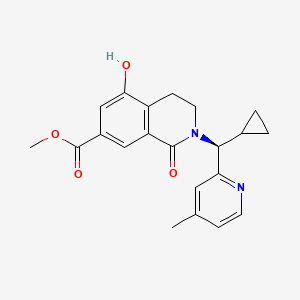

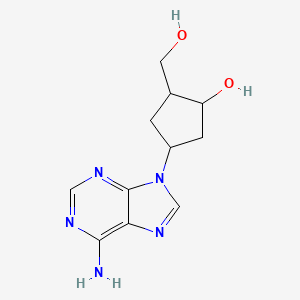
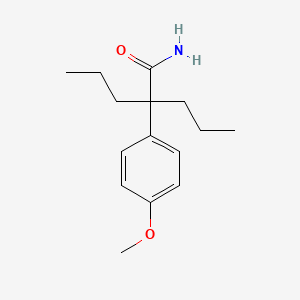
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
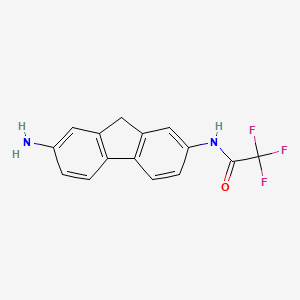

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
